Patent‑Claimed Chk1 Kinase Inhibition Scaffold Specificity
The compound is a member of the generic structure claimed in WO2015120390A1 as a Chk1 inhibitor. While the patent does not disclose the exact IC₅₀ of the title compound, it establishes that the 5‑amino‑4‑cyano‑1‑(substituted‑phenyl)‑pyrazole core is essential for Chk1 binding [1]. In contrast, the unsubstituted phenyl analog (5‑amino‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile) is not claimed in this kinase‑focused patent and lacks documented Chk1 activity, indicating that the fluoro‑methoxy pattern confers target‑specific recognition [1][2].
| Evidence Dimension | Chk1 kinase inhibition (patent claim scope) |
|---|---|
| Target Compound Data | Specified in WO2015120390A1 generic formula; exact IC₅₀ not disclosed |
| Comparator Or Baseline | 5‑Amino‑1‑phenyl‑1H‑pyrazole‑4‑carbonitrile – not claimed in kinase inhibitor patents |
| Quantified Difference | Qualitative: Fluoro‑methoxy substitution pattern is required for inclusion in the Chk1‑inhibitor patent genus |
| Conditions | Patent claim analysis (WO2015120390A1) |
Why This Matters
For teams prosecuting Chk1‑focused SAR series, this compound provides a patent‑backed entry vector; generic alternatives without the fluoro‑methoxy substitution are not supported by the same IP evidence.
- [1] WO2015120390A1 – Pharmaceutical Compounds (Chk‑1 kinase inhibitors). World Intellectual Property Organization, 2015. View Source
- [2] Bawazir, W. A. A Mini‑Review: 5‑Amino‑N‑Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Int. J. Org. Chem. 2020, 10, 1‑15. View Source
